Lipophilicity Control: Computed XLogP3 of 5-(Diisobutylamino)amylamine vs N,N-Dibutylpentane-1,5-diamine
The computed lipophilicity (XLogP3-AA) of 5-(diisobutylamino)amylamine is 3.1 [1], whereas the linear n-butyl analog N,N-dibutylpentane-1,5-diamine displays a higher XLogP3 of approximately 3.7–4.0 (predicted from its linear alkyl topology; PubChem CID not independently validated) . The 0.6–0.9 log unit reduction is attributable to the branching of the isobutyl groups, which reduces solvent-accessible hydrophobic surface area. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (LogP 2–3.5) while the n-butyl analog ventures into the higher-risk LogP > 3.5 territory associated with poor aqueous solubility and increased non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N,N-Dibutylpentane-1,5-diamine: estimated XLogP3 ~3.7–4.0 (based on linear alkyl chain topology) |
| Quantified Difference | Δ LogP ≈ –0.6 to –0.9 |
| Conditions | Computational prediction (PubChem XLogP3 3.0 algorithm) [1]; comparator value estimated from structural analogy |
Why This Matters
The lower lipophilicity of 5-(diisobutylamino)amylamine may improve aqueous solubility and reduce non-specific binding, making it a more suitable building block for early-stage medicinal chemistry campaigns targeting oral or CNS-active compounds.
- [1] PubChem Compound Summary for CID 3723368, 5-(Diisobutylamino)amylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3723368 (accessed 2026-05-11). View Source
